![molecular formula C12H9NO5S B1299485 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid CAS No. 123021-85-2](/img/structure/B1299485.png)

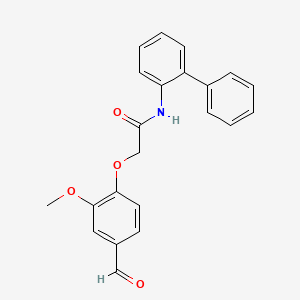

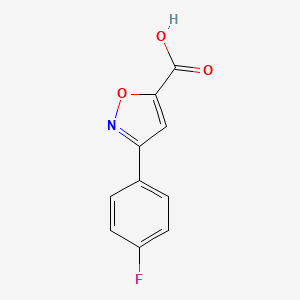

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid (abbreviated as 2-TPA) is a synthetic organic compound that has been studied for various scientific applications. It is a derivative of thiazolidine and is used in laboratory experiments as a reagent, inhibitor, and catalyst. 2-TPA is also used in various biochemical and physiological experiments.

Scientific Research Applications

Sorption to Soil and Organic Matter

Research indicates that the sorption of phenoxy herbicides, including compounds similar to 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid, can be significantly influenced by soil parameters such as pH, organic carbon content, and iron oxides. Studies have found that soil organic matter and iron oxides are particularly relevant sorbents for phenoxy herbicides. This information is crucial for understanding the environmental behavior and remediation strategies for such compounds (Werner, Garratt, & Pigott, 2012).

Transformation in Aquatic Environments

Phenoxy acids, structurally related to this compound, undergo various transformations in aquatic environments. They are highly soluble in water and can be effectively reduced in concentration through hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. This has implications for the treatment of water contaminated with such compounds and for understanding their environmental fate (Muszyński, Brodowska, & Paszko, 2019).

Wastewater Treatment

The pesticide production industry, which utilizes chemicals similar to this compound, produces wastewater that can be effectively treated using biological processes and granular activated carbon. These methods have been shown to remove a significant percentage of such compounds, potentially creating a high-quality effluent. This highlights the importance of effective treatment processes for industrial wastewater containing complex organic compounds (Goodwin, Carra, Campo, & Soares, 2018).

Antioxidant, Antimicrobial, and Antitumor Activities

Compounds like chlorogenic acid and its derivatives, which share a common structural motif with this compound, exhibit a wide range of biological activities. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. Such properties make these compounds attractive for pharmaceutical applications and as natural additives in food to promote health and prevent diseases (Naveed et al., 2018).

Environmental Persistence and Degradation

The environmental persistence and degradation mechanisms of phenoxy acids and related compounds are critical areas of study. Understanding how these compounds degrade or persist in various environments is essential for assessing their long-term environmental impacts and for developing strategies to mitigate their presence in water and soil. Research into their biodegradability, the efficiency of advanced oxidation processes for their removal, and the potential for forming stable degradation products is ongoing, with implications for environmental protection and sustainability (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Future Directions

The future directions for this compound could involve the design and development of new pharmaceutical compounds . From a biological and industrial point of view, this could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name |

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMCOLGPDOYHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123021-85-2 |

Source

|

| Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)